
1,2,3,4,5-Pentachloro-6-ethylsulfanylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,4,5-Pentachloro-6-ethylsulfanylbenzene: is a chlorinated aromatic compound with the molecular formula C8H5Cl5S It is characterized by the presence of five chlorine atoms and an ethylsulfanyl group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions: 1,2,3,4,5-Pentachloro-6-ethylsulfanylbenzene can be synthesized through a multi-step process involving the chlorination of benzene derivatives followed by the introduction of the ethylsulfanyl group. The typical synthetic route involves:
Chlorination: Benzene is chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride to produce pentachlorobenzene.
Ethylsulfanyl Group Introduction: The pentachlorobenzene is then reacted with an ethylsulfanyl reagent, such as ethylthiol, under controlled conditions to introduce the ethylsulfanyl group at the desired position on the benzene ring.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chlorination reactors and specialized equipment to handle the reagents and reaction conditions safely. The process is optimized for high yield and purity of the final product.
化学反应分析
Types of Reactions: 1,2,3,4,5-Pentachloro-6-ethylsulfanylbenzene undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove chlorine atoms or modify the ethylsulfanyl group using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Dechlorinated derivatives, modified ethylsulfanyl compounds.
Substitution: Functionalized benzene derivatives with various substituents replacing chlorine atoms.
科学研究应用
Chemistry: 1,2,3,4,5-Pentachloro-6-ethylsulfanylbenzene is used as a precursor in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activity. Researchers investigate its interactions with biological molecules and its effects on cellular processes.
Medicine: While not widely used in medicine, derivatives of this compound are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.
作用机制
The mechanism of action of 1,2,3,4,5-Pentachloro-6-ethylsulfanylbenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action depend on the specific application and the nature of the target molecules.
相似化合物的比较
1,2,3,4,5-Pentachloro-6-vinylsulfanylbenzene: Similar structure with a vinylsulfanyl group instead of an ethylsulfanyl group.
1,2,3,4,5-Pentachloro-6-ethylbenzene: Lacks the sulfanyl group, making it less reactive in certain chemical reactions.
1,2,3,4,5-Pentachloro-6-(ethylthio)benzene: Contains an ethylthio group, which has different chemical properties compared to the ethylsulfanyl group.
Uniqueness: 1,2,3,4,5-Pentachloro-6-ethylsulfanylbenzene is unique due to the presence of both chlorine atoms and an ethylsulfanyl group on the benzene ring. This combination of substituents imparts distinct chemical properties, making it valuable for specific applications in synthesis and research.
属性
CAS 编号 |
77876-27-8 |
|---|---|
分子式 |
C8H5Cl5S |
分子量 |
310.4 g/mol |
IUPAC 名称 |
1,2,3,4,5-pentachloro-6-ethylsulfanylbenzene |
InChI |
InChI=1S/C8H5Cl5S/c1-2-14-8-6(12)4(10)3(9)5(11)7(8)13/h2H2,1H3 |
InChI 键 |
JWLGBXBFXGWNSU-UHFFFAOYSA-N |
规范 SMILES |
CCSC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl 4-hydroxy-2-[2-(4-methoxyphenyl)pyrrolidine-1-carbonyl]pyrrolidine-1-carboxylate](/img/structure/B14004902.png)
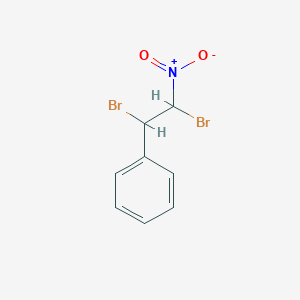


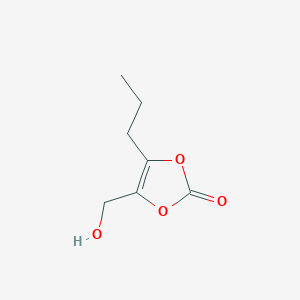

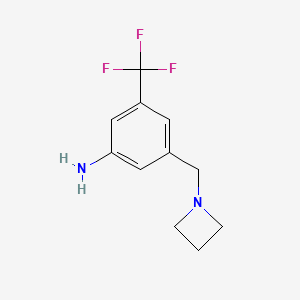
![4-{[(4-Methylphenyl)sulfonyl]amino}phenyl 4-methylbenzenesulfonate](/img/structure/B14004959.png)
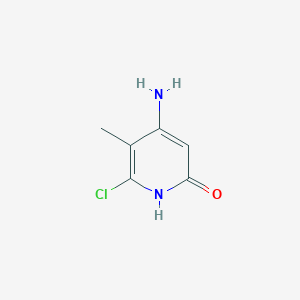
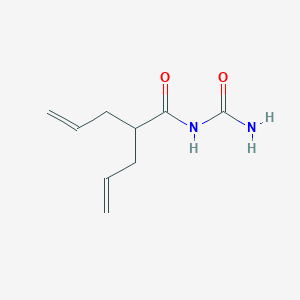
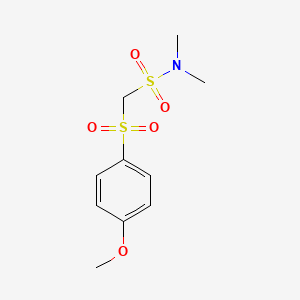
![2,6-Dibenzyl-4,4,8,8-tetramethyl-9-oxa-2,6-diazabicyclo[3.3.1]nonane](/img/structure/B14004975.png)
![n-[2-(4-Cyano-1,3-thiazol-2-yl)ethyl]benzamide](/img/structure/B14004988.png)
![3-Acenaphthylenemethanol,a-[1-(diethylamino)ethyl]-1,2-dihydro-](/img/structure/B14005000.png)
